

Benchmarking T140 Peptide Performance Against a Known CXCR4 Antibody: A Comparative Guide

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Compound of Interest

Compound Name: T140 peptide

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The C-X-C chemokine receptor 4 (CXCR4) is a G-protein-coupled receptor that plays a pivotal role in a multitude of physiological and pathological processes. Its involvement in HIV-1 entry, cancer cell metastasis, and inflammatory responses has made it a significant target for therapeutic intervention. This guide provides an objective comparison of two distinct CXCR4 antagonists: the small synthetic peptide T140 and the well-characterized monoclonal antibody, clone 12G5. We present a comprehensive analysis of their performance based on experimental data, detail the methodologies for key assays, and visualize complex information to aid in the selection of the appropriate tool for your research needs.

Mechanism of Action: Two Approaches to a Single Target

Both T140 and the 12G5 antibody achieve CXCR4 antagonism, but through different molecular interactions.

T140 Peptide is a 14-amino acid synthetic peptide that acts as a highly specific CXCR4 inhibitor.[1] It functions as an inverse agonist, not only blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), but also reducing the basal signaling activity of the receptor.[2] T140 interacts with residues in the transmembrane domains of CXCR4, inducing a conformational change that prevents receptor activation.

CXCR4 Antibody (Clone 12G5) is a monoclonal antibody that targets an extracellular epitope of the CXCR4 receptor. Specifically, it binds to the second extracellular loop (ECL2), a region critical for co-receptor function in HIV-1 entry. By binding to this domain, the 12G5 antibody sterically hinders the interaction of CXCL12 and the HIV-1 envelope glycoprotein gp120 with the receptor, thereby blocking downstream signaling and viral entry.

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References

- 1. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 18F-labeled CXCR4 antagonist peptides for PET imaging of CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
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